3-Hydroxypropan-1,2-diyldiacetat

Übersicht

Beschreibung

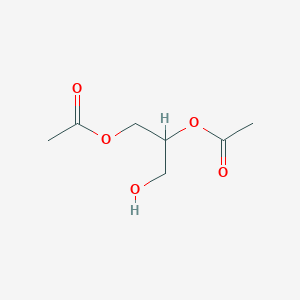

Diacetin, also known as glycerol diacetate, is an organic compound with the molecular formula C7H12O5. It is a diester of glycerol and acetic acid, commonly used in various industrial applications. Diacetin is a colorless, odorless, and hygroscopic liquid that is soluble in water and many organic solvents. It is primarily used as a plasticizer, solvent, and intermediate in the synthesis of other chemicals.

Wissenschaftliche Forschungsanwendungen

Diacetin has a wide range of applications in scientific research, including:

Chemistry: Diacetin is used as a solvent and plasticizer in the synthesis of polymers and resins. It is also used as an intermediate in the production of other chemicals.

Biology: Diacetin is used as a cryoprotectant in biological samples to prevent ice formation during freezing.

Medicine: Diacetin is used as an excipient in pharmaceutical formulations to enhance the solubility and stability of active ingredients.

Industry: Diacetin is used as a plasticizer in the production of cellulose acetate films and fibers. It is also used as a solvent in the manufacture of paints, coatings, and adhesives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diacetin is typically synthesized through the acetylation of glycerol. The reaction involves the esterification of glycerol with acetic acid or acetic anhydride. The process can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture to a temperature range of 60-100°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods: In industrial settings, diacetin is produced by the continuous esterification of glycerol with acetic acid or acetic anhydride. The process involves the use of a reactor where glycerol and acetic acid are continuously fed, and the reaction mixture is heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Diacetin undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

Hydrolysis: Diacetin can be hydrolyzed back to glycerol and acetic acid in the presence of water and an acid or base catalyst.

Transesterification: Diacetin can undergo transesterification reactions with other alcohols to form different esters.

Oxidation: Diacetin can be oxidized to form glycerol monoacetate and acetic acid.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, temperature range of 50-100°C.

Transesterification: Alcohols, acid or base catalyst, temperature range of 60-120°C.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, temperature range of 25-80°C.

Major Products Formed:

Hydrolysis: Glycerol and acetic acid.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Glycerol monoacetate and acetic acid.

Wirkmechanismus

Diacetin exerts its effects primarily through its ability to act as a plasticizer and solvent. As a plasticizer, diacetin interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. As a solvent, diacetin dissolves various substances, facilitating chemical reactions and enhancing the solubility of other compounds.

Molecular Targets and Pathways: Diacetin does not have specific molecular targets or pathways as it functions mainly as a physical agent rather than a biochemical one. Its effects are primarily due to its chemical properties and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Monoacetin (Glycerol Monoacetate): Used as a plasticizer and solvent, but with lower plasticizing efficiency compared to diacetin.

Triacetin (Glycerol Triacetate): Used as a plasticizer and solvent with higher plasticizing efficiency but lower solubility in water compared to diacetin.

Diacetin’s unique combination of properties makes it a versatile compound with applications across various fields.

Biologische Aktivität

Diacetin, also known as glycerol diacetate, is a compound derived from glycerol and acetic acid, commonly used in various industrial applications such as food, cosmetics, and pharmaceuticals. Its biological activity has garnered attention due to its potential health benefits and applications in various fields. This article explores the biological activity of diacetin, including its antimicrobial properties, antioxidant effects, and other relevant biological activities.

Diacetin is synthesized through the acetylation of glycerol using acetic anhydride or acetic acid. The reaction can be catalyzed by various methods, including enzymatic processes using lipases. The resulting compound is a colorless liquid that is soluble in organic solvents but has limited solubility in water.

Antimicrobial Activity

Diacetin has been studied for its antimicrobial properties, particularly against various bacterial and fungal strains. A notable study evaluated a dimeric glycerol ester derived from diacetin against several microorganisms:

- Fungal Activity : The compound exhibited significant antifungal activity against Candida albicans and Candida parapsilosis, reducing their growth by 49% and 68%, respectively, at a concentration of 100 ppm. However, it showed no inhibitory effects on the tested bacterial strains .

- Hemolytic Activity : The same study reported that the dimeric ester displayed hemolytic activity of 18.5 ± 2.6% at 100 ppm, indicating potential limitations for intravenous applications due to its hemocompatibility concerns .

Antioxidant Properties

Diacetin has been recognized for its antioxidant capabilities. Research indicates that it can effectively reduce harmful compounds such as 3-monochloropropane-1,2-diol (3-MCPD) esters in food products . This property is significant for enhancing the safety and nutritional value of food items where diacetin is utilized as a preservative or flavoring agent.

Insect-Attracting Properties

Interestingly, diacetin also serves as an insect-attracting compound found in certain plants. Its role in pollination systems highlights its ecological significance beyond industrial applications . The structural similarity between diacetin and floral oils makes it a reliable cue for oil-collecting bees, facilitating effective pollination.

Case Study: Antimicrobial Efficacy

A comprehensive study conducted on the antimicrobial efficacy of diacetin derivatives revealed that while some derivatives showed promise against fungal pathogens, their effectiveness varied significantly based on structural modifications. The study emphasized the need for further research to optimize these compounds for therapeutic applications .

Research on Antioxidant Activity

Another research effort focused on the antioxidant activity of diacetin in food systems demonstrated that it could replace synthetic antioxidants effectively. It was found to enhance the oxidative stability of fats when incorporated into formulations .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDRFCJKNROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883105 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water. Miscible with ethanol | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

102-62-5, 25395-31-7, 101364-64-1 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-diacylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Glycerol 1,2-diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diacetin?

A1: Diacetin's molecular formula is C7H12O5, and its molecular weight is 176.17 g/mol.

Q2: Are there any spectroscopic data available for diacetin identification?

A2: Yes, Fourier Transform Infrared Spectroscopy (FTIR) analysis reveals the presence of an ester group in diacetin at 1709.5 cm−1. [] Other spectroscopic techniques, like NMR and Mass Spectrometry, are also commonly used for characterization. [, ]

Q3: How is diacetin typically synthesized?

A3: Diacetin is primarily synthesized via the esterification of glycerol with acetic acid. [, , , , , ] This reaction often produces a mixture of monoacetin, diacetin, and triacetin.

Q4: Can the selectivity towards diacetin be controlled during synthesis?

A4: Yes, research indicates that reaction parameters such as the molar ratio of reactants, temperature, pressure, and catalyst choice significantly influence the selectivity of monoacetin, diacetin, and triacetin formation. [, , , ]

Q5: What types of catalysts are effective for diacetin synthesis?

A5: A variety of catalysts have been explored, including acidic resins like Amberlyst, [, , ] heterogeneous catalysts like zirconium phosphates, [] and biosilica derived from rice husk. [] Even waste materials like orange peels and pineapple leaves have shown potential as catalyst sources. []

Q6: Can diacetin be produced continuously?

A6: Yes, continuous diacetin synthesis has been investigated using systems like expanded-bed column reactors packed with cation-exchange resins. []

Q7: What are the main applications of diacetin?

A7: Diacetin finds use in various industries. It serves as a solvent, plasticizer, food additive, and a potential biofuel additive. [, , , , ]

Q8: How does diacetin contribute to biofuel applications?

A8: Diacetin, along with triacetin, can act as an oxygenated fuel additive, potentially enhancing the combustion and overall fuel economy of biodiesel. [] It can also be a component in a green fuel additive mixture alongside solketal and solketalacetin. []

Q9: How does diacetin function as a plasticizer?

A9: Diacetin's plasticizing properties have been investigated in cellulose acetate blends. It improves the processability of cellulose acetate and influences the mechanical properties of the resulting materials. []

Q10: What is the role of diacetin in food applications?

A10: Diacetin is used as a food additive, often for its solvent and plasticizing properties. It can be found in products like chewing gum and edible coatings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.